molecular formula C12H13NO5 B1531296 4-Nitro-3-(oxan-4-yloxy)benzaldehyde CAS No. 1482392-17-5

4-Nitro-3-(oxan-4-yloxy)benzaldehyde

Cat. No.: B1531296
CAS No.: 1482392-17-5
M. Wt: 251.23 g/mol
InChI Key: CGHUCQYRCDBQMJ-UHFFFAOYSA-N
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Description

4-Nitro-3-(oxan-4-yloxy)benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a tetrahydropyranyloxy (oxan-4-yloxy) group at the meta position relative to the aldehyde functionality and a nitro group at the para position.

Etherification: Introduction of the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu reaction, similar to the benzylation of 3,4-dihydroxybenzaldehyde described in .

Nitration: Subsequent nitration using HNO₃/H₂SO₄, as demonstrated in the nitration of methyl benzoate derivatives () .

The tetrahydropyranyloxy group enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) compared to simpler alkoxy substituents, while the nitro group directs electrophilic substitution reactions to specific positions on the aromatic ring.

Properties

IUPAC Name

4-nitro-3-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-8-9-1-2-11(13(15)16)12(7-9)18-10-3-5-17-6-4-10/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHUCQYRCDBQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-nitro-3-(oxan-4-yloxy)benzaldehyde with structurally analogous benzaldehyde derivatives, highlighting key differences in substituents, synthesis, and properties:

Compound Substituents Synthesis Key Properties Applications
This compound -NO₂ (para), -O-(tetrahydropyran-4-yl) (meta) 1. Etherification with oxan-4-ol derivatives
2. Nitration
- High solubility in polar solvents
- Moderate steric hindrance
- Intermediate in drug synthesis
- Potential ligand in coordination chemistry
4-Nitro-3-(trifluoromethyl)benzaldehyde () -NO₂ (para), -CF₃ (meta) Friedel-Crafts trifluoromethylation followed by nitration - Strong electron-withdrawing effect (CF₃)
- Low solubility in water
- Fluorinated pharmaceutical intermediates
4-Benzyloxybenzaldehyde () -O-benzyl (para) Benzylation of 4-hydroxybenzaldehyde using benzyl bromide - Lipophilic due to benzyl group
- Susceptible to hydrogenolysis
- Fragrance precursor
- Protecting group strategies
4-Methoxy-3-nitrobenzaldehyde () -NO₂ (meta), -OCH₃ (para) Nitration of 4-methoxybenzaldehyde - Moderate electron-withdrawing effect
- Stability in acidic conditions
- Agrochemical intermediates

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The nitro group in all compounds deactivates the aromatic ring, directing further substitutions to specific positions. The trifluoromethyl group in 4-nitro-3-(trifluoromethyl)benzaldehyde () provides stronger electron withdrawal than the oxan-4-yloxy group, enhancing electrophilic substitution rates but reducing solubility in aqueous media .
  • Steric and Solubility Profiles : The oxan-4-yloxy group offers a balance between steric bulk and solubility, unlike the benzyloxy group (), which increases lipophilicity but is prone to cleavage under hydrogenation .

Synthetic Challenges :

  • The tetrahydropyranyloxy group requires careful protection-deprotection strategies during synthesis, akin to benzyloxy derivatives () .
  • Nitration of methoxy-substituted benzaldehydes () proceeds with higher regioselectivity compared to bulkier ethers due to reduced steric hindrance .

Applications :

  • Pharmaceuticals : The oxan-4-yloxy group’s stability under acidic conditions makes it suitable for prodrug formulations, while trifluoromethyl derivatives () are favored in fluorinated drug candidates .
  • Fragrances : Benzaldehyde derivatives with alkoxy groups (e.g., benzyloxy, ) are precursors in fragrance synthesis due to their volatility and aroma profiles .

Research Findings and Limitations

  • Structural Validation : Tools like SHELXL () and ORTEP-3 () are critical for confirming the crystal structures of nitro-aromatic compounds, though experimental data for This compound is absent in the provided evidence .
  • Chromatographic Behavior : Similar benzaldehyde derivatives (e.g., methyl benzoate) exhibit retention factors (k') of ~1.0–1.1 on ODS columns (), suggesting that the oxan-4-yloxy group may slightly increase retention due to polar interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-3-(oxan-4-yloxy)benzaldehyde
Reactant of Route 2
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4-Nitro-3-(oxan-4-yloxy)benzaldehyde

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